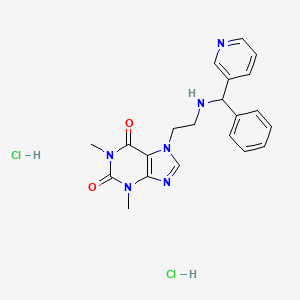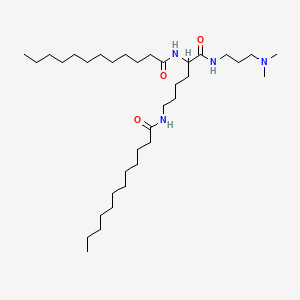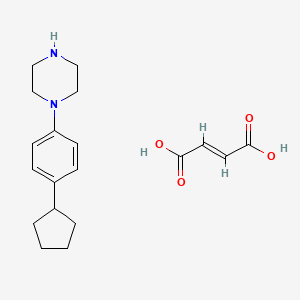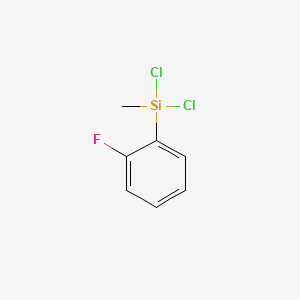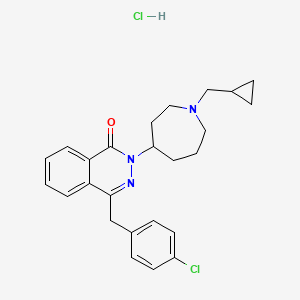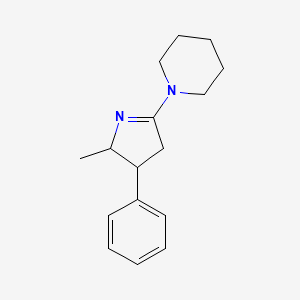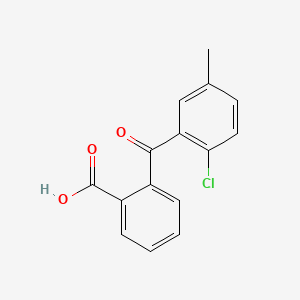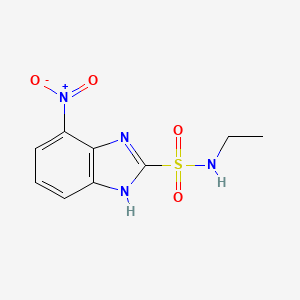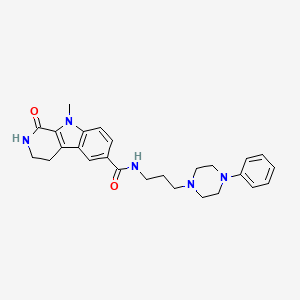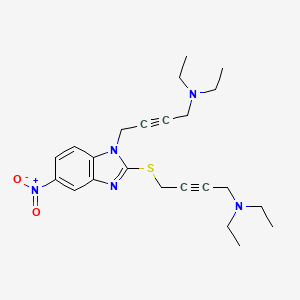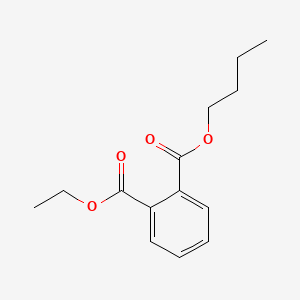
1,2-Benzenedicarboxylic acid, butyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, butyl ethyl ester is an organic compound belonging to the class of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, butyl ethyl ester can be synthesized through the esterification of phthalic anhydride with butanol and ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction conditions include:
Reactants: Phthalic anhydride, butanol, ethanol
Catalyst: Sulfuric acid
Temperature: 100-150°C
Reaction Time: 5-6 hours
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating to ensure complete reaction and high yield. The product is then purified through distillation and filtration to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, butyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield phthalic acid and the corresponding alcohols (butanol and ethanol).
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature around 80-100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, temperature around 50-70°C.
Substitution: Various nucleophiles, temperature and solvent conditions depending on the specific substitution reaction.
Major Products Formed
Hydrolysis: Phthalic acid, butanol, ethanol
Oxidation: Phthalic acid derivatives
Substitution: Various substituted phthalates depending on the nucleophile used
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, butyl ethyl ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, butyl ethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound’s effects on cellular pathways are still under investigation, with studies focusing on its impact on gene expression and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester
- 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester
- 1,2-Benzenedicarboxylic acid, butyl octyl ester
Comparison
1,2-Benzenedicarboxylic acid, butyl ethyl ester is unique in its specific ester groups, which confer distinct physical and chemical properties compared to other phthalates. For example, 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester has a higher molecular weight and different solubility characteristics, making it suitable for different industrial applications. The choice of phthalate depends on the desired properties of the final product, such as flexibility, durability, and compatibility with other materials.
Propriétés
Numéro CAS |
7299-93-6 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-O-butyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-18-14(16)12-9-7-6-8-11(12)13(15)17-4-2/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
JEABIFHLYSDNRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


